9-Biphenyl-4-YL-9H-fluoren-9-OL
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Overview
Description
9-Biphenyl-4-YL-9H-fluoren-9-OL is a complex organic compound with the molecular formula C25H18O and a molecular weight of 334.422 g/mol . This compound is known for its unique structural properties, which include a biphenyl group and a fluorenol moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Biphenyl-4-YL-9H-fluoren-9-OL typically involves the condensation reaction of 9-fluorenone with phenol. This reaction is catalyzed by bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups . The reaction conditions include nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl)fluorene (95.2%) .
Industrial Production Methods
These suppliers provide the compound to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
Types of Reactions
9-Biphenyl-4-YL-9H-fluoren-9-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the biphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
9-Biphenyl-4-YL-9H-fluoren-9-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 9-Biphenyl-4-YL-9H-fluoren-9-OL involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The specific pathways and targets involved depend on the context of its application, such as its use in drug development or material science .
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-9H-fluoren-9-OL
- 9-Phenyl-9H-fluorene
- 2,7-Diiodo-9H-fluoren-9-OL
- 9-[1-(9H-fluoren-9-yl)ethyl]-9-methyl-9H-fluorene
Uniqueness
9-Biphenyl-4-YL-9H-fluoren-9-OL is unique due to its combination of a biphenyl group and a fluorenol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural features can be leveraged for desired outcomes .
Properties
CAS No. |
22653-07-2 |
---|---|
Molecular Formula |
C25H18O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
9-(4-phenylphenyl)fluoren-9-ol |
InChI |
InChI=1S/C25H18O/c26-25(20-16-14-19(15-17-20)18-8-2-1-3-9-18)23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17,26H |
InChI Key |
ZCDSEQDMFSDSAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)O |
Origin of Product |
United States |
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